N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
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Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
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Biological Activity
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural components. It features a pyrimidine ring substituted with a dimethylamino group, linked to a 4-fluorophenyl moiety through an acetamide functional group. This structural configuration is essential for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has shown:
- Inhibition of NAPE-PLD : The compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs). This inhibition has been linked to modulation of emotional behaviors and neuroprotective effects in animal models .
- Topoisomerase II Inhibition : Similar compounds have demonstrated inhibitory effects on topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests that the compound may also exhibit anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the pyrimidine ring and substituents can significantly enhance potency:
Modification | Effect on Activity |
---|---|
Replacement of morpholine with smaller groups | Increased potency by 10-fold |
Introduction of electron-donating groups | Enhanced anti-inflammatory activity |
Variations in the phenyl substituent | Altered inhibitory effects on specific enzymes |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of similar compounds.
Case Studies and Experimental Findings
- Neuroprotective Effects : A study demonstrated that the inhibition of NAPE-PLD by this compound led to decreased levels of NAEs in the brains of mice, which correlated with improved emotional behavior in stress-induced models .
- Anticancer Activity : In vitro studies showed that related compounds induced G2/M cell cycle arrest and apoptosis in various human cancer cell lines, including MGC-803 and HeLa cells. The mechanism involved interference with topoisomerase II activity .
- Anti-inflammatory Properties : Compounds with similar structures have been shown to significantly reduce levels of COX-2 and iNOS, suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMZCZKXUGSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.